Succinamate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C4H6NO3- |
|---|---|
Molecular Weight |
116.1 g/mol |
IUPAC Name |
4-amino-4-oxobutanoate |
InChI |
InChI=1S/C4H7NO3/c5-3(6)1-2-4(7)8/h1-2H2,(H2,5,6)(H,7,8)/p-1 |
InChI Key |
JDVPQXZIJDEHAN-UHFFFAOYSA-M |
SMILES |
C(CC(=O)[O-])C(=O)N |
Canonical SMILES |
C(CC(=O)[O-])C(=O)N |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Succinamate and Succinate Derivatives
Chemo- and Regioselective Synthesis of Succinamates and Succinate (B1194679) Esters
Achieving selectivity in the synthesis of succinamates and succinate esters is crucial, particularly when creating mono-substituted or differentially substituted derivatives from the symmetrical succinic acid backbone. The challenge lies in controlling the reaction at one of the two identical carboxylic acid or ester functional groups.
Esterification of succinic acid or its anhydride (B1165640) is a primary method for producing succinate esters. Direct esterification with an alcohol can be performed, often with acid catalysis, to yield mono- or di-esters depending on the stoichiometry and reaction conditions. google.com A common and efficient route involves the alcoholysis of succinic anhydride, a reaction where an alcohol nucleophilically attacks the anhydride. This method is widely used for synthesizing mono-esters, as the initial reaction opens the anhydride ring to form an acid-ester, known as a monoester. academie-sciences.fr For example, the reaction of succinic anhydride with menthol (B31143) can produce monomenthyl succinate. academie-sciences.fr The conversion of these monoesters to diesters requires a second, distinct esterification step.
Amidation strategies to produce succinamates often proceed via the more reactive ester derivatives in a process known as ammonolysis. iastate.edu Direct amidation of carboxylic acids typically requires high temperatures, which can lead to side reactions. iastate.eduresearchgate.net Converting the dicarboxylic acid to a diester, such as dimethyl succinate, allows the subsequent reaction with ammonia (B1221849) or amines to occur under milder conditions, improving selectivity and reducing byproducts. iastate.edu This ester-to-amide pathway is a key strategy in the synthesis of nitrogen-containing compounds from bio-based carboxylic acids. iastate.edu Furthermore, succinate derivatives are precursors for creating advanced materials like poly(ester amide)s through polycondensation reactions with diols and diamines, such as 1,4-butanediol (B3395766) and 1,4-butanediamine. fraunhofer.de
The choice of catalyst is paramount in controlling the outcome of esterification and amidation reactions involving succinates. Catalysts can be broadly categorized as homogeneous or heterogeneous.
Homogeneous catalysts, such as sulfuric acid, are effective for esterification but can be difficult to separate from the reaction mixture. google.comgoogle.com Organocatalysts like 4-(dimethylamino)pyridine (DMAP) are highly effective, particularly in the alcoholysis of anhydrides. academie-sciences.fr To improve reusability, DMAP derivatives have been immobilized on solid supports like nanoscale silicon dioxide. academie-sciences.fr Another approach for amidation and esterification involves the use of activating agents like potassium hexafluorophosphate (B91526) (KPF6), which can mediate the reaction under solvent-free conditions at elevated temperatures. researchgate.net
Heterogeneous catalysts are advantageous due to their ease of separation and potential for recycling. A wide variety of solid acid catalysts have been explored for succinate esterification. These include:
Zeolites (e.g., H+-zeolite β, ZSM-5) google.comgoogle.comresearchgate.net
Sulfated metal oxides (e.g., sulfated zirconia) researchgate.net
Cation exchange resins (e.g., Amberlyst-15) google.comgoogle.comresearchgate.net
Modified clays (e.g., Al³⁺-montmorillonite) researchgate.net
H+-zeolite β has demonstrated high efficacy in the direct esterification of succinic acid with phenol, achieving a 96% yield of diphenyl succinate and showing good recyclability. researchgate.net Similarly, sulfated zirconia supported on mesoporous silica (B1680970) (SBA-15) has yielded diethyl succinate in amounts greater than 85%. researchgate.net
| Catalyst System | Reaction Type | Substrates | Key Finding | Reference |
|---|---|---|---|---|
| H+-zeolite β | Esterification | Succinic Acid, Phenol | 96% yield of diphenyl succinate; catalyst is recyclable. | researchgate.net |
| Sulfated Zirconia on SBA-15 | Esterification | Succinic Acid, Ethanol | >85% yield of diethyl succinate, outperforming Amberlyst 36. | researchgate.net |
| Al³⁺-Montmorillonite Clay | Esterification | Succinic Anhydride, p-Cresol | Found to be one of the most active clay catalysts for this reaction. | researchgate.net |
| Immobilized DMAP Derivative | Alcoholysis | Succinic Anhydride, Menthol | High yield (91.55%) of monomenthyl succinate; catalyst is easily recovered and reused. | academie-sciences.fr |
| Potassium Hexafluorophosphate (KPF6) | Amidation/Esterification | Various Carboxylic Acids and Amines/Alcohols | Effective mediating agent, often used in sub-stoichiometric amounts. | researchgate.net |
Esterification and Amidation Strategies
Novel Approaches in Functionalization of Succinamate and Succinate Backbones
Beyond simple ester and amide formation, advanced methods are being developed to incorporate the succinate framework into more complex molecules and to selectively modify its structure.
Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all components, are powerful tools for building molecular complexity. mdpi.com Succinate derivatives have been successfully employed in various MCRs.
A notable example is an enantioselective three-component propargyloxylation reaction that assembles propargyl alcohols, pyridotriazoles, and imines to create polyfunctionalized chiral succinate derivatives. chinesechemsoc.orgchinesechemsoc.org This reaction is achieved through a cooperative catalysis strategy using a dirhodium complex and a chiral phosphoric acid, yielding products with adjacent quaternary and tertiary stereocenters in high yields and excellent enantioselectivity. chinesechemsoc.orgchinesechemsoc.org The succinate moiety is generated in situ from the reaction components.
Diazo compounds derived from succinates are also valuable in MCRs. For instance, dimethyl diazo succinate can react with an alcohol and an imine in a rhodium-catalyzed process to form α-hydroxy-β-aminoester derivatives. mdpi.com Additionally, succinic acid can be immobilized on a solid support, such as a Wang resin, and used as the acid component in isocyanide-based MCRs like the Ugi four-component reaction. mdpi.com
| Reaction Name | Succinate-Related Component | Other Components | Catalyst System | Product Type | Reference |
|---|---|---|---|---|---|
| Asymmetric Three-Component Propargyloxylation | Generated in situ | Propargyl Alcohols, Pyridotriazoles, Imines | Dirhodium complex + Chiral Phosphoric Acid | Polyfunctionalized chiral succinate derivatives | chinesechemsoc.orgchinesechemsoc.org |
| Rh-catalyzed MCR | Dimethyl diazo succinate | Alcohols, Imines | Rhodium tetraacetate + Zr/BINOL complex | α-hydroxy-β-amino acid esters | mdpi.com |
| Ugi Four-Component Reaction (Solid Phase) | Immobilized Succinic Acid | Amine, Aldehyde/Ketone, Isocyanide | N/A | Peptidomimetic structures | mdpi.com |
Selective derivatization allows for the targeted modification of the succinate backbone or its functional groups. The presence of two ester groups in a succinate derivative offers opportunities for regioselective manipulation. For example, by using different ester protecting groups (e.g., a benzyl (B1604629) ester and a t-butyl ester), one can be selectively removed over the other. This strategy allows for the independent synthesis of α- or β-aryl-butanoic acids and γ-butyrolactones from the same succinate precursor via selective hydrogenolysis. researchgate.net
Derivatization is also a key technique in analytical chemistry for detecting and quantifying metabolites like succinate. Reagents such as 4-(bromo-N-methylamino)phenylamine (4-BNMA) are used in conjunction with a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) to tag carboxylic acids, enhancing their detection by mass spectrometry. researchgate.net While not a preparative synthetic method, this selective labeling highlights the chemical handles available on the succinate structure for targeted reactions. researchgate.net
Multicomponent Reactions Incorporating Succinate Moieties
Asymmetric Synthesis of Chiral Succinate Derivatives
The synthesis of optically active succinate derivatives is of significant interest, as chirality is often a determinant of biological activity. Several strategies have been developed to control the stereochemistry of these compounds.
One powerful method is the catalytic asymmetric homologation of α-ketoesters with α-diazoesters. Using a chiral N,N'-dioxide-metal complex as a catalyst, this reaction can produce succinate derivatives containing chiral quaternary centers with high enantioselectivity. scu.edu.cn
Another established approach involves the use of chiral auxiliaries. Chiral alcohols or amines, such as menthol or (R)-(+)-1-phenylethylamine, are attached to succinic acid to form chiral esters or amides. researchgate.net The diastereomeric mixture is then subjected to metalation followed by quenching with an electrophile (e.g., an alkyl halide) to create a new chiral center. The stereochemical outcome is directed by the chiral auxiliary, which is later removed. researchgate.net
Cooperative catalysis has also been employed for the enantioselective β-protonation of aryl-oxobutenoates. This method uses a combination of organocatalysts to generate highly enantioenriched succinate derivatives from achiral starting materials. researchgate.net Furthermore, the multicomponent reaction involving propargyl alcohols mentioned previously is a prime example of asymmetric synthesis, providing direct access to complex chiral succinates with excellent enantiomeric purity. chinesechemsoc.orgchinesechemsoc.org
| Asymmetric Strategy | Key Reagents/Catalysts | Substrate Example | Key Outcome | Reference |
|---|---|---|---|---|
| Catalytic Homologation | Chiral N,N'-dioxide-metal complex, α-diazoesters | α-Ketoesters | Enantioselective synthesis of succinates with chiral quaternary centers. | scu.edu.cn |
| Chiral Auxiliary | (1S, 2R, 5R)-Menthol, L-(+)-1-Phenylethylamine | Succinic Acid | Asymmetric induction via metalation and alkylation of chiral esters/amides. | researchgate.net |
| Enantioselective β-Protonation | Cooperative system of three distinct organocatalysts | Aryl-oxobutenoates | Highly enantioenriched succinate derivatives. | researchgate.net |
| Asymmetric MCR | Dirhodium complex + Chiral Phosphoric Acid | Propargyl alcohols, imines, pyridotriazoles | Chiral succinates with adjacent quaternary and tertiary stereocenters in excellent enantioselectivity. | chinesechemsoc.orgchinesechemsoc.org |
Enantioselective Methodologies for Chiral Succinamates
Enantioselective synthesis, which favors the formation of a specific enantiomer, is critical in pharmaceutical development as different enantiomers of a drug can have vastly different biological activities. wikipedia.orgnih.gov The development of catalytic asymmetric methods to produce chiral succinates and succinamates has been a significant area of research, offering alternatives to classical resolution or stoichiometric chiral pool approaches. wikipedia.orgnih.gov
One powerful strategy involves the cooperative catalysis of multiple organocatalysts. For instance, an N-heterocyclic carbene (NHC)-catalyzed β-protonation has been developed to convert aryl-oxobutenoates into highly enantioenriched succinate derivatives. nih.govresearchgate.net This method utilizes a combination of three distinct organocatalysts, which work in concert to enhance both the yield and the enantioselectivity of the reaction compared to using the NHC catalyst alone. nih.gov The NHC generates a homoenolate, a unique nucleophile, and the asymmetric protonation of this intermediate establishes the chiral center. nih.gov This approach provides an organocatalytic alternative to metal-mediated transformations and direct access to succinate products that can be easily and chemoselectively modified. nih.govresearchgate.net
Another innovative approach is the asymmetric three-component propargyloxylation reaction. chinesechemsoc.orgchinesechemsoc.org This method employs a cooperative catalysis system with a dirhodium complex and a chiral phosphoric acid under mild conditions. chinesechemsoc.org It facilitates the reaction of propargyl alcohols, pyridotriazoles, and imines to construct polyfunctionalized chiral succinate derivatives containing adjacent quaternary and tertiary stereocenters. chinesechemsoc.org This reaction is notable for its high yields and excellent enantioselectivity (ee). chinesechemsoc.org The utility of this method is further demonstrated by the subsequent catalytic cyclization of the alkyne group in the product into various heterocyclic structures without any loss of enantiomeric purity. chinesechemsoc.org
Table 1: Comparison of Modern Enantioselective Methodologies for Succinate Derivatives
| Methodology | Catalyst System | Key Transformation | Achieved Selectivity | Reference |
|---|---|---|---|---|
| NHC-Catalyzed β-Protonation | Cooperative system of N-Heterocyclic Carbene (NHC) and two other organocatalysts | Asymmetric β-protonation of an NHC-generated homoenolate equivalent | High enantiomeric excess (ee) | nih.govresearchgate.net |
| Asymmetric Three-Component Propargyloxylation | Cooperative system of a Dirhodium (Rh(II)) complex and a Chiral Phosphoric Acid (CPA) | Reaction of propargyl alcohols, pyridotriazoles, and imines | Good to high yields with excellent enantioselectivity (up to 92% ee) | chinesechemsoc.orgchinesechemsoc.org |
Chiral Auxiliary Approaches in Succinate Synthesis
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a stereoselective reaction. slideshare.net After the desired chiral center is created, the auxiliary is removed, yielding the enantiomerically enriched product. This approach has been widely applied to the synthesis of functionalized succinate derivatives. nih.gov
Several general diastereoselective strategies using chiral auxiliaries have been reported for synthesizing substituted succinates. These include the alkylation of enolates, oxidative cross-couplings of enolates, and radical-mediated conjugate additions to unsaturated carbonyl compounds. nih.gov
A notable example is the diastereoselective conjugate addition of monoorganocuprates to chiral fumarates. nih.gov In this method, the chiral auxiliary attached to the fumarate (B1241708) directs the addition of the organocuprate to one face of the double bond, leading to the formation of a substituted succinate derivative with high stereoselectivity. nih.gov This strategy was successfully applied in a concise total synthesis of (−)-dihydroprotolichesterenic acid. nih.gov Other approaches have utilized chiral auxiliaries like (S,S)-(+)-pseudoephedrine to facilitate stereocontrolled conjugate additions to α,β-unsaturated carboxylic acid derivatives. researchgate.net
The iron chiral auxiliary, [(η5-C5H5)Fe(CO)(PPh3)], has also proven effective. researchgate.net It has been used to prepare alkyl- or aryl-substituted iron succinoyl complexes with high regio- and diastereoselectivity through several successful strategies, including the alkylation of chiral succinoyl enolate equivalents and the conjugate addition of organolithium reagents to chiral fumaroyl derivatives. researchgate.net The Evans' auxiliary is another well-established chiral auxiliary that has been employed in the synthesis of chiral building blocks for succinate derivatives. researchgate.net
Table 2: Examples of Chiral Auxiliary Approaches in Succinate Synthesis
| Chiral Auxiliary | Reaction Type | Substrate | Outcome | Reference |
|---|---|---|---|---|
| Imide-based auxiliaries | Diastereoselective Conjugate Addition | Chiral Fumarates | Provides a rapid and stereoselective route to substituted succinate derivatives. | nih.gov |
| (S,S)-(+)-Pseudoephedrine | Stereocontrolled Conjugate Addition | α,β-Unsaturated Carboxylic Acid Derivatives | Efficient protocol for formal conjugate addition of hydroxycarbonyl (B1239141) anion equivalents. | researchgate.net |
| Iron Chiral Auxiliary [(η5-C5H5)Fe(CO)(PPh3)] | Alkylation / Conjugate Addition | Chiral Succinoyl Enolates / Chiral Fumaroyl Derivatives | High regio- and diastereoselectivity in the formation of substituted iron succinoyl complexes. | researchgate.net |
| Evans' Auxiliary | Alkylation / Curtius Rearrangement | Various | Used in a combined approach to synthesize functionalized building blocks. | researchgate.net |
Green Chemistry Principles in Succinate Compound Synthesis
Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. wikipedia.org Its twelve principles provide a framework for chemists to make their work more sustainable, covering aspects like waste prevention, atom economy, use of safer solvents, and energy efficiency. wikipedia.orgnih.gov
A key metric in green chemistry is the E-factor, which is the ratio of the mass of waste to the mass of the desired product. acs.org A lower E-factor signifies less waste and a more environmentally friendly process. nih.gov The synthesis of succinate compounds has seen significant improvements through the application of these principles.
One of the most prominent examples is the production of bio-based succinic acid. Traditionally derived from petroleum feedstocks, companies like BioAmber developed a process using the fermentation of renewable feedstocks. wikipedia.orgkahedu.edu.in This bio-based method is not only more cost-effective and less energy-intensive but also sequesters CO2, in stark contrast to the emissions from petrochemical processes. wikipedia.org This achievement was recognized with an Outstanding Green Chemistry Accomplishment award. wikipedia.org
In the pharmaceutical industry, green chemistry principles have been applied to optimize the synthesis of drug substances like (S,S)-reboxetine succinate. researchgate.net The initial synthesis involved a classical resolution, which generated high levels of waste. researchgate.net A redesigned, enantiospecific synthesis incorporated key steps like Sharpless epoxidation chemistry and an enzymatic process. researchgate.net These improvements led to a remarkable reduction in waste by more than 90%. researchgate.net
The use of biocatalysis, such as employing immobilized lipases for the synthesis of Vitamin E succinate, is another core tenet of green chemistry. mdpi.com Enzymatic catalysis offers mild reaction conditions, high specificity, and reduces the need for harsh chemical reagents, making it an environmentally friendly alternative to traditional chemical catalysis. mdpi.com
Table 3: Application of Green Chemistry Principles in Succinate Synthesis
| Process | Green Principle(s) Applied | Key Improvement | Outcome | Reference |
|---|---|---|---|---|
| Bio-succinic acid production | Use of Renewable Feedstocks (Principle #7) | Transition from petroleum to fermentation of renewable feedstocks. | Lower cost, lower energy use, and sequestration of CO2. | wikipedia.orgkahedu.edu.in |
| Synthesis of (S,S)-reboxetine succinate | Waste Prevention (Principle #1), Catalysis (Principle #9) | Replacement of classical resolution with an enantiospecific synthesis using enzymatic processes. | Waste reduction by over 90%; improved overall yield. | researchgate.net |
| Synthesis of Vitamin E succinate | Catalysis (Principle #9), Safer Solvents/Conditions | Use of immobilized lipase (B570770) as a biocatalyst. | Milder reaction conditions, high catalytic efficiency, and reduced environmental impact compared to chemical catalysis. | mdpi.com |
Reactivity and Mechanistic Investigations of Succinate Compounds
Hydrolysis Kinetics and Mechanisms of Succinate (B1194679) Esters and Amides
The hydrolysis of succinate derivatives, particularly esters and amides, is a reaction of significant interest due to its relevance in biological systems and pharmaceutical applications. Succinate esters, for example, are often used as pro-drugs to enhance the water solubility of parent drug molecules. nih.gov The stability and reactivity of these compounds are governed by their hydrolysis kinetics, which can proceed through various mechanisms.
The rate at which succinate esters and amides hydrolyze is sensitive to several environmental and structural factors. Key among these are pH, temperature, and the presence of catalysts, including enzymes.
pH: The pH of the aqueous solution has a profound effect on the hydrolysis rate. Studies on methylprednisolone (B1676475) 21-succinate, a succinate ester, have shown that its degradation is pH-dependent. nih.gov The hydrolysis is generally faster in basic solutions (pH > 7.4). nih.gov Between pH 3.6 and 7.4, however, intramolecularly catalyzed acyl migration can become the dominant reaction pathway over hydrolysis. nih.govnih.gov For the base hydrolysis of pentaamminecobalt(III) succinato complexes, the reaction rate is first order with respect to the concentration of hydroxide (B78521) ions.
Temperature: As with most chemical reactions, temperature influences the rate of hydrolysis. Investigations into the hydrolysis of poly(butylene succinate-co-adipate) (PBSA) demonstrated a clear correlation between temperature and the degree of hydrolysis, with higher temperatures accelerating the process. mdpi.com
Enzymatic Catalysis: The presence of enzymes, specifically esterases, can significantly accelerate the hydrolysis of succinate esters. The hydrolysis of methylprednisolone succinate (MPS) to methylprednisolone (MP) is approximately ten times faster in rat blood than in a buffer solution, indicating enzymatic activity. nih.gov Similarly, esterases in ocular tissues have been shown to rapidly hydrolyze prednisolone (B192156) succinate. nih.gov The kinetics of this enzymatic hydrolysis often follow the Michaelis-Menten model. nih.gov
The table below summarizes kinetic data for the degradation of Methylprednisolone 21-Succinate at 25°C, illustrating the influence of pH on the reaction pathways.
Data sourced from initial rate studies on methylprednisolone 21-hemisuccinate, which highlight how acyl migration dominates at mid-range pH while hydrolysis accelerates significantly under basic conditions. nih.gov
A defining characteristic of the reactivity of succinate monoesters and related amic acids is the participation of the terminal carboxyl group in intramolecular catalysis. nih.gov This phenomenon significantly contributes to the instability of succinate monoesters in aqueous solutions. nih.gov
The efficiency of intramolecular catalysis is also observed in the hydrolysis of succinamate-related structures. In a series of substituted N-methylmaleamic acids (which feature a similar 1,4-dicarbonyl structure), the rate of amide hydrolysis is remarkably sensitive to the substitution pattern on the carbon-carbon double bond. researchgate.net This highlights the role of molecular geometry and substituent effects in modulating the effectiveness of intramolecular catalysis.
This table illustrates the dramatic effect of substitution on the rate of intramolecularly catalyzed amide hydrolysis in related amic acid systems, showing how structural changes can enhance catalytic efficiency by orders of magnitude. researchgate.net
Factors Influencing Succinate Hydrolysis Rates
Nucleophilic and Electrophilic Reactivity of Succinate Derivatives
Succinate derivatives, including this compound, possess both nucleophilic and electrophilic characteristics, allowing them to participate in a wide range of reactions.
Electrophilic Character: The carbonyl carbons in the ester and amide functionalities of succinate derivatives are electrophilic. youtube.comscbt.com These carbons bear a partial positive charge due to the electron-withdrawing effect of the adjacent oxygen (and nitrogen) atoms, making them susceptible to attack by nucleophiles. This electrophilicity is fundamental to their hydrolysis reactions, where water or a hydroxide ion acts as the nucleophile. youtube.com
Nucleophilic Character: Conversely, the oxygen atoms of the carbonyl groups and the carboxyl group have lone pairs of electrons and can function as nucleophiles. youtube.com In this compound, the amide nitrogen also possesses a lone pair, contributing to the molecule's potential nucleophilicity. This is exemplified in intramolecular catalysis, where the carboxylate oxygen acts as a nucleophile. csbsju.edu Another example is seen in the mechanism of succinate dehydrogenase, where a nucleophilic attack from an active-site sulfhydryl group on the substrate is proposed. capes.gov.br
The dual reactivity allows succinate derivatives to react with both acids and bases. The nucleophilic oxygen can be protonated by an acid, while the electrophilic carbon can be attacked by a base. youtube.com
Cyclization and Condensation Reactions Involving Succinate Moieties
The 1,4-dicarbonyl structure of the succinate moiety makes it a versatile precursor for the synthesis of cyclic compounds.
Dehydration of succinic acid itself yields succinic anhydride (B1165640), a five-membered ring. wikipedia.org This intramolecular cyclization is significantly more favorable than the analogous intermolecular condensation of two separate carboxylic acid molecules. csbsju.edu Succinate derivatives can also undergo enzyme-catalyzed cyclization reactions, such as the transformation catalyzed by clavaminic acid synthase, which involves succinate as a co-substrate in an oxidative cyclization process. nih.gov
The Stobbe condensation is a classic organic reaction that specifically utilizes succinate diesters, such as diethyl succinate. wikipedia.org In this reaction, the succinate ester condenses with a ketone or an aldehyde in the presence of a strong base (e.g., sodium ethoxide) to form an alkylidenesuccinic acid or its corresponding ester. This reaction is a powerful method for carbon-carbon bond formation.
Another named reaction involving a succinate is the Volhard–Erdmann cyclization. This process synthesizes thiophenes through the cyclization of disodium (B8443419) succinate with phosphorus heptasulfide. wikipedia.org
Metal-Catalyzed Transformations of Succinate Systems
The interaction of succinate moieties with metal centers can influence their reactivity and is central to several catalytic transformations. Transition metals like palladium, rhodium, iron, and cobalt are often employed. researchgate.net
The hydrolysis of succinate can be influenced by coordination to a metal center. For instance, the base hydrolysis of the [Co(NH₃)₅(succinato)]⁺ complex has been studied kinetically, demonstrating a mechanism where the metal complex's reactivity is directly dependent on the hydroxide ion concentration. The reactivity of such complexes is influenced by electrostatic interactions between the carboxylate anions and the cobalt(III) center in the transition state.
Succinate moieties are also used as linkers in more complex chemical syntheses. They have been incorporated into systems for palladium-catalyzed transformations. sigmaaldrich.cn The broader field of transition-metal catalysis encompasses numerous reactions, such as cross-couplings and C-H functionalization, where substrates containing succinate-like structures can be transformed with high selectivity and efficiency. mdpi.comresearchgate.netrsc.org
Photochemical and Electrochemical Reactivity of Succinate Compounds
Information on the photochemical and electrochemical reactivity of this compound is not available in the provided search results. The following data pertains to the related compound, succinate.
The electrochemical oxidation of the succinate ion can lead to the formation of ethene through a free radical intermediate. doubtnut.com This process is a key reaction in certain electrochemical syntheses. In a different context, the electrochemical oxidation of succinate to fumarate (B1241708) is a critical step in bio-electrochemical systems. For instance, it can be coupled with the regeneration of flavin adenine (B156593) dinucleotide (FAD), a vital cofactor in many biochemical reactions. jmb.or.kr This has been demonstrated in systems using a graphite-Cu(II) electrode, where the biochemically reduced FADH2 is re-oxidized electrochemically, allowing for continuous enzymatic processes. jmb.or.kr
Studies have also explored the electrochemical synthesis of sodium succinate from sodium maleate (B1232345) using a non-diaphragm electrolyzer, which represents a potential industrial production method. globethesis.com Furthermore, electrochemical stimulation has been shown to enhance succinate production in engineered Escherichia coli by regulating the intracellular reducing power (NADH/NAD+ ratio). nih.gov
In the realm of photochemistry, research has shown the synthesis of phenanthridines that incorporate a succinate unit through a visible-light-mediated photoredox catalysis. researchgate.net Another study details the reactivity of dimethyl succinate with nitrate (B79036) radicals, investigated using laser flash photolysis. rsc.org
Supramolecular Chemistry and Self Assembly of Succinate Architectures
Design Principles for Succinate-Based Supramolecular Materials
The design of supramolecular materials based on succinate (B1194679) hinges on the principles of crystal engineering, which involves the deliberate design of crystalline solids with desired properties. turkjps.orgutm.my The flexibility of the succinate ligand is a key attribute, as it can adopt different conformations, which in turn influences the topology and dimensionality of the resulting structures.
Key design principles include:
Molecular Recognition: The foundation of supramolecular assembly lies in the specific recognition between molecular components, primarily driven by non-covalent interactions. Hydrogen bonds are particularly crucial in guiding the assembly of succinate-based structures. turkjps.org
Supramolecular Synthons: The concept of supramolecular synthons, which are structural units formed by intermolecular interactions, is central to designing complex architectures. turkjps.org In succinate systems, the carboxylic acid groups can form reliable homosynthons (interacting with other carboxylic acids) or heterosynthons (interacting with other functional groups like amides). turkjps.org
Use of Co-formers: The properties of succinate-based materials can be tuned by introducing co-formers, which are additional molecules that co-crystallize with the succinate component. rjptonline.org The choice of co-former can alter the hydrogen bonding network and introduce other non-covalent interactions, leading to new crystalline forms with modified physicochemical properties. rjptonline.orginnovareacademics.in
Chirality and Cooperative Effects: The incorporation of chiral molecules alongside achiral succinate can lead to the formation of homochiral frameworks. In a notable example, the cooperative self-assembly of chiral L-malate and achiral succinate resulted in a three-dimensional homochiral structure where the L-malate adopted an unusual bonding mode, a result of the cooperative influence of the succinate ligand. csulb.eduacs.org
Hydrogen Bonding Networks and Non-Covalent Interactions in Succinate Assemblies
Hydrogen bonds are the dominant directional forces that dictate the molecular assembly in succinate-based crystals. rsc.orgirb.hr The dicarboxylate nature of succinate provides ample hydrogen bond donor and acceptor sites, leading to the formation of intricate and stable networks.
Common hydrogen bonding motifs observed in succinate assemblies include:
O-H···O Interactions: Strong O-H···O hydrogen bonds are frequently observed, often linking succinate anions into chains or layers. cambridge.orgcambridge.org For instance, in the crystal structure of solifenacin (B1663824) hydrogen succinate, the hydrogen succinate anions form chains linked by these strong hydrogen bonds. cambridge.org Similarly, in ribociclib (B560063) hydrogen succinate, strong O–H⋯O hydrogen bonds connect the hydrogen succinate anions into chains. cambridge.org
N-H···O Interactions: When co-formers containing amine or amide groups are present, N-H···O hydrogen bonds play a crucial role in the supramolecular architecture. rsc.orgresearchgate.net These interactions often link the primary components into dimers or more complex three-dimensional networks. cambridge.org In the structure of hydrazinium (B103819) hydrogensuccinate, the crystal packing is stabilized by N–H···O and O–H···O hydrogen bonds, forming infinite chains of cations and anions. ajol.info
The interplay of these various non-covalent interactions governs the final three-dimensional structure and properties of the resulting material.
Self-Assembly Processes of Succinate Derivatives in Solution and Solid State
The formation of ordered succinate-based architectures occurs through self-assembly, a process where molecules spontaneously organize into stable, well-defined structures. This can happen both in solution and in the solid state.
In Solution:
Amphiphilic derivatives of succinate can self-assemble in aqueous solutions to form micelles, vesicles, or other aggregates. acs.orgresearchgate.netnih.gov For example, doxorubicin (B1662922) conjugated to d-α-tocopherol succinate self-assembles in water to form nanoparticles with a highly ordered lamellar inner structure. acs.org Similarly, hydrophobically modified inulins using octenyl and dodecenyl succinic anhydrides were found to aggregate in solution, forming micelles. nih.gov
The self-assembly process in solution can be influenced by factors such as concentration and the degree of substitution of the succinate derivative. researchgate.net For instance, octenylsuccinated short glucan chains can form vesicles at low concentrations and micelles at higher concentrations. researchgate.net
In the Solid State:
Solid-state self-assembly often occurs through techniques like grinding or solvent evaporation, leading to the formation of co-crystals. turkjps.orginnovareacademics.in
The process involves the formation of supramolecular synthons that guide the arrangement of molecules into a crystal lattice. turkjps.org For example, the co-crystal of succinic acid and urea (B33335) is formed through hydrogen bonds where the oxygen of urea bonds to a hydrogen of succinic acid, and an oxygen from succinic acid bonds to a hydrogen of urea.
The study of self-assembly in the solid state provides valuable information about the types of interactions present and the packing patterns of the molecules. rsc.org
| Succinate Derivative | Assembly Conditions | Resulting Structure | Driving Interactions | Reference |
|---|---|---|---|---|
| Doxorubicin-d-α-tocopherol succinate | Self-assembly in water | Nanoparticles with lamellar inner structure | Hydrophobic/hydrophilic interactions | acs.org |
| Octenylsuccinated short glucan chains | Aqueous solution | Vesicles (low conc.), Micelles (high conc.) | Amphiphilic nature | researchgate.net |
| Succinic acid and Urea | Co-grinding/crystallization | Co-crystal | Hydrogen bonding | |
| Inulin with octenyl/dodecenyl succinic anhydrides | Aqueous solution | Micelles | Hydrophobic aggregation | nih.gov |
Biological and Biochemical Roles of Succinate Species Non Clinical Investigations
Enzymatic Interactions with Succinate (B1194679) Substrates and Analogs
The interactions of succinate and its analogs with various enzymes are fundamental to cellular metabolism and its regulation. These interactions can lead to either the catalysis of essential reactions or the inhibition of enzymatic activity, thereby modulating metabolic pathways.
Inhibition and Activation Mechanisms of Succinate-Binding Enzymes
Succinate dehydrogenase (SDH), also known as complex II of the electron transport chain, is a primary enzyme that binds succinate. nih.gov SDH catalyzes the oxidation of succinate to fumarate (B1241708) in the TCA cycle. nih.gov The activity of SDH is subject to regulation by various molecules. For instance, the citric acid cycle intermediates oxaloacetate and malate (B86768) act as reversible competitive inhibitors of SDH at the succinate binding site. umich.edu This competitive inhibition is a form of feedback regulation, where an accumulation of downstream products of the TCA cycle can downregulate the cycle's activity. umich.edu
Malonate is a classic example of a competitive inhibitor for succinate dehydrogenase. wikipedia.org Its chemical structure is similar enough to succinate that it can bind to the active site of the enzyme, preventing succinate from binding and thus inhibiting the reaction. wikipedia.org The degree of inhibition by malonate is dependent on the ratio of malonate to succinate. wikipedia.org Similarly, other compounds like 3-nitropropionic acid (3-NPA) and methyl malonate (MMA) also act as competitive inhibitors at the succinate-binding site. mdpi.com
Conversely, the binding of succinate itself is a prerequisite for the catalytic activity of SDH. The enzyme's interaction with succinate leads to the transfer of electrons to the flavin adenine (B156593) dinucleotide (FAD) cofactor, initiating the process of electron transport in the respiratory chain. umich.edu High concentrations of mitochondrial citrate (B86180) can inhibit SDH. mdpi.com
Studies using two-layer ONIOM calculations have supported the hypothesis that compounds like glyphosate (B1671968) can interact with the succinate binding site of mitochondrial succinate dehydrogenase, acting as an inhibitor. researchgate.net
Role in Metabolic Pathways (e.g., Tricarboxylic Acid Cycle Intermediates)
Succinate is a central intermediate in the tricarboxylic acid (TCA) cycle, a key metabolic pathway for energy production. wikipedia.orgcreative-proteomics.com It is generated from succinyl-CoA by the enzyme succinyl-CoA synthetase, a step that is coupled with the production of ATP or GTP. creative-proteomics.com Subsequently, succinate is oxidized to fumarate by SDH, which concurrently reduces FAD to FADH2. This reaction is unique as it is the only enzyme that participates in both the TCA cycle and the mitochondrial electron transport chain. wikipedia.orgnih.gov
The TCA cycle is a hub for numerous metabolic pathways, and succinate plays a role in these interconnected processes. It is involved in the metabolism of carbohydrates, amino acids, fatty acids, cholesterol, and heme. wikipedia.org Beyond the canonical forward direction of the TCA cycle, succinate can also be generated through the reductive branch of the cycle, particularly under hypoxic conditions. wikipedia.org The accumulation of fumarate can drive the reverse activity of SDH, leading to increased succinate generation. wikipedia.org
Furthermore, succinate can be produced via the gamma-aminobutyric acid (GABA) shunt, which bypasses a portion of the TCA cycle. mdpi.com In this pathway, glutamate (B1630785) is converted to GABA, then to succinic semialdehyde, and finally to succinate. mdpi.complos.org
Succinylation in Biochemical Processes (Non-Enzymatic and Enzymatic Aspects)
Succinylation is a post-translational modification (PTM) where a succinyl group is added to a lysine (B10760008) residue on a protein. metwarebio.comnih.gov This modification can significantly alter the protein's structure, stability, and function, thereby regulating a wide range of biological processes. metwarebio.comcreative-proteomics.com
Succinylation can occur through both enzymatic and non-enzymatic mechanisms. metwarebio.com Enzymatic succinylation is catalyzed by succinyltransferases, which facilitate the transfer of a succinyl group from a donor molecule, typically succinyl-CoA, to the target lysine residue. metwarebio.com Succinyl-CoA, an intermediate of the TCA cycle, serves as a key substrate for these reactions. frontiersin.orgresearchgate.net
Non-enzymatic succinylation can also occur, where succinyl-CoA directly reacts with lysine residues on proteins without the aid of an enzyme. metwarebio.com The levels of succinylation are dynamically regulated and are responsive to changes in the cellular metabolic state, such as the availability of succinyl-CoA. nih.govfrontiersin.org The removal of succinyl groups is carried out by desuccinylase enzymes, such as SIRT5, a member of the sirtuin family of NAD+-dependent deacylases. creative-proteomics.com
Succinylation has been shown to impact a variety of cellular processes, including metabolism, signal transduction, and gene expression. metwarebio.comcreative-proteomics.com By modifying key enzymes in metabolic pathways like glycolysis and the TCA cycle, succinylation can modulate their activity and influence metabolic flux. metwarebio.comfrontiersin.org For example, succinylation can activate fructose-1,6-bisphosphate aldolase (B8822740) (FBPA) and affect the activity of pyruvate (B1213749) kinase M2 (PKM2). frontiersin.orgresearchgate.net This modification can either enhance or inhibit the catalytic activity of enzymes, providing a fine-tuning mechanism for metabolic regulation. nih.govfrontiersin.org
Table 1: Examples of Proteins Regulated by Succinylation and the Functional Consequences
| Protein | Function | Effect of Succinylation | Reference |
| Fructose-1,6-bisphosphate aldolase (FBPA) | Glycolysis | Activation | nih.govfrontiersin.orgresearchgate.net |
| Pyruvate kinase M2 (PKM2) | Glycolysis | Facilitates mitochondrial translocation | frontiersin.orgresearchgate.net |
| Pyruvate dehydrogenase complex (PDHC) | Pyruvate to Acetyl-CoA conversion | Leads to degradation, reducing acetyl-CoA production | researchgate.net |
| Various enzymes in fatty acid metabolism | Fatty acid synthesis and utilization | Can enhance or inhibit activity | nih.govfrontiersin.orgresearchgate.net |
| Signaling proteins | Cellular signaling | Can potentiate or inhibit activity | creative-proteomics.com |
In Vitro Studies on Succinate-Mediated Biological Processes
In vitro experimental systems have been instrumental in elucidating the specific roles of succinate in various biological phenomena, from microbial metabolism to receptor-mediated signaling.
Impact on Microbial Metabolism
Succinate is a significant product of microbial fermentation, particularly in the gut microbiome. mdpi.com The production and consumption of succinate by different bacterial species play a crucial role in maintaining the balance of the gut ecosystem. researchgate.net In microbial fermentation, succinate is often formed through the reversal of partial TCA cycle reactions, where pyruvate is converted to oxaloacetate and then reduced to succinate. mdpi.com Some gut bacteria can further metabolize succinate into other short-chain fatty acids like propionate. researchgate.net
Studies have shown that dietary fibers can be fermented by gut microbiota to produce large amounts of succinate. researchgate.net Certain bacterial species, such as those from the genus Prevotella, are known succinate producers. researchgate.net In vitro studies have demonstrated that high concentrations of succinate can be toxic to some cell lines, such as the human colon carcinoma cell line HT-29, leading to growth inhibition. mdpi.com This highlights the importance of the balance between succinate-producing and succinate-consuming bacteria in the gut. researchgate.net The gut microbiota and the host have a symbiotic relationship where microbial metabolites, including succinate, can act as signaling molecules that influence host cell functions. nih.govnih.gov
Ligand-Receptor Interactions of Succinate (e.g., SUCNR1/GPR91, in vitro aspects)
Succinate can act as an extracellular signaling molecule by binding to and activating a specific G protein-coupled receptor (GPCR) known as succinate receptor 1 (SUCNR1), which was previously identified as GPR91. nih.govwikipedia.org This receptor is expressed in various tissues and cell types, including the liver, retina, kidney, and immune cells. frontiersin.orgmedchemexpress.com
The activation of SUCNR1 by succinate initiates intracellular signaling cascades. guidetopharmacology.org In vitro studies have shown that SUCNR1 couples to both Gi/o and Gq/11 protein families. guidetopharmacology.org Activation of the Gi/o pathway leads to a decrease in cyclic AMP (cAMP) levels and the activation of kinases such as ERK1/2. frontiersin.orgguidetopharmacology.org The Gq/11 pathway activation results in the mobilization of intracellular calcium. guidetopharmacology.org
The affinity of succinate for SUCNR1 has been determined in vitro, with EC50 values for receptor activation typically in the range of 20–50 µM. frontiersin.org Other dicarboxylic acids, such as maleate (B1232345), can also activate SUCNR1, but with lower potency compared to succinate. frontiersin.orgguidetopharmacology.org The interaction of succinate with SUCNR1 has been implicated in a variety of physiological and pathological processes, including inflammation and immune responses. nih.govguidetopharmacology.org For example, in dendritic cells, succinate stimulation via SUCNR1 can lead to cellular activation. nih.gov
The development of specific agonists and antagonists for SUCNR1 has been crucial for in vitro studies to dissect the signaling pathways and functional consequences of receptor activation. medchemexpress.com For instance, cis-epoxysuccinic acid is an agonist of SUCNR1, while compounds like NF-56-EJ40 act as antagonists. medchemexpress.com
Advanced Analytical Methodologies for Succinate Quantification and Structural Elucidation
Chromatographic Separation Techniques for Succinamate Profiling
Chromatography is a fundamental analytical technique for separating mixtures into their individual components. wikipedia.org It relies on the differential partitioning of analytes between a stationary phase and a mobile phase. wikipedia.org For this compound and its derivatives, various chromatographic methods are employed to achieve separation, identification, and quantification.
High-Performance Liquid Chromatography (HPLC) of Succinates in Complex Samples
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally unstable compounds like this compound. It offers high resolution, speed, and sensitivity. ijpsjournal.com Reverse-phase HPLC (RP-HPLC) is particularly well-suited for separating this compound from related compounds in complex mixtures.
One established method successfully separates succinamic acid (the enzymatic product of succinimide) using a Symmetry® C18 column. researchgate.net The separation is achieved with a mobile phase consisting of methanol (B129727) and a 10 mmol/L phosphoric buffer solution (pH 6.5) in a 5:95 volume ratio, with detection at 210 nm. researchgate.net This method allows for the quantitative measurement of succinamic acid at the microgram level. researchgate.net
The versatility of HPLC allows for the adaptation of methods developed for similar dicarboxylic acids and their derivatives. sielc.comsielc.com For instance, methods for analyzing succinyl-CoA in biological fractions utilize C18 reverse-phase columns with gradient elution, demonstrating HPLC's capability to resolve structurally similar compounds in intricate biological samples. researchgate.net The selection of the stationary phase, mobile phase composition, and detector is critical and can be tailored to the specific this compound derivative and sample matrix.
| Parameter | Condition for Succinamic Acid Analysis researchgate.net | Alternative Conditions for Succinate-related Compounds |
|---|---|---|
| Stationary Phase (Column) | Symmetry® C18 | Primesep 100 (Mixed-Mode), Whatman EQC C-18 (Reverse-Phase) sielc.comresearchgate.net |
| Mobile Phase | Methanol / 10 mM Phosphoric Buffer (pH 6.5) (5:95, v/v) | Acetonitrile / Water / Phosphoric Acid sielc.com; Acetonitrile / KH2PO4 Buffer (gradient) researchgate.net |
| Detection | UV at 210 nm | UV at 220 nm oup.com, Evaporative Light Scattering Detector (ELSD) for non-UV active compounds sielc.com |
| Application | Quantification of succinamic acid in enzymatic reaction mixtures | Analysis in islet cytosol fractions researchgate.net, pharmaceutical formulations oup.com, food products sielc.com |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Succinate (B1194679) Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile organic compounds. filab.frmdpi.com Since this compound is a non-volatile compound due to its carboxylic acid and amide functional groups, it requires a chemical modification step known as derivatization to increase its volatility for GC analysis. uran.ua
A common and effective derivatization procedure is silylation. uran.ua Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are used to replace the active hydrogen atoms on the carboxyl and amide groups with trimethylsilyl (B98337) (TMS) groups. uran.ua This process significantly reduces the polarity and increases the volatility of the this compound derivative, making it amenable to GC separation. The derivatization conditions, including the agent, temperature, and time, must be optimized for quantitative analysis. uran.ua
Once derivatized, the sample is injected into the gas chromatograph, where it is separated based on its boiling point and interaction with the stationary phase. The separated components then enter the mass spectrometer, which provides mass information for identification and quantification. Selected Ion Monitoring (SIM) is often used to enhance sensitivity and selectivity by monitoring specific fragment ions characteristic of the derivatized this compound. uran.ua This approach has been proven effective for quantifying succinate in small biological tissue samples and can be readily applied to this compound analysis. uran.ua
| Step | Description | Example Parameters for Succinate Analysis uran.ua |
|---|---|---|
| Sample Preparation | Extraction and drying of the analyte from the matrix (e.g., lyophilization). | Lyophilized mitochondria from kidney tissue samples. |
| Derivatization | Chemical modification to increase volatility. | Agent: BSTFA, Temperature: 70°C, Time: 3-4 hours. |
| GC Separation | Separation of the volatile derivative on a capillary column. | DB-WAX fused silica (B1680970) capillary column or similar. mdpi.com |
| MS Detection | Ionization, mass filtering, and detection for identification and quantification. | Selected Ion Monitoring (SIM) mode for enhanced sensitivity. |
Capillary Electrophoresis for Chiral Succinate Analysis
Capillary Electrophoresis (CE) is a high-efficiency separation technique that separates analytes based on their charge-to-size ratio in an electric field. chromatographytoday.com It is particularly powerful for the enantioseparation of chiral compounds, offering advantages such as low sample and reagent consumption and high separation efficiency. mdpi.comnih.gov For chiral this compound derivatives, CE provides an excellent platform for assessing enantiomeric purity.
Chiral separations in CE are typically achieved by adding a chiral selector to the background electrolyte (BGE). chromatographytoday.com The enantiomers of the analyte form transient, diastereomeric complexes with the chiral selector, which have different mobilities, thus leading to their separation. chromatographytoday.com Common chiral selectors include cyclodextrins, chiral crown ethers, and macrocyclic antibiotics. chromatographyonline.com
For acidic compounds like succinamates, anionic cyclodextrin (B1172386) derivatives such as succinyl-β-cyclodextrin (Succ-β-CD) can serve as effective chiral selectors. mdpi.com The separation mechanism involves differential inclusion complexation between the this compound enantiomers and the chiral cavity of the cyclodextrin. Method parameters such as BGE pH, chiral selector concentration, and temperature are optimized to achieve baseline resolution. mdpi.com In some cases, reversing the electroosmotic flow (EOF) by coating the capillary can be employed to improve resolution or reverse the enantiomer migration order, which can be crucial for quantifying a minor enantiomeric impurity. mdpi.com
| Component/Principle | Description | Relevance to Chiral this compound Analysis |
|---|---|---|
| Separation Principle | Differential migration of charged species in an electric field. For chiral analysis, differential interaction with a chiral selector. chromatographytoday.com | Separates this compound enantiomers based on the stability of their diastereomeric complexes with the selector. |
| Chiral Selector | An enantiomerically pure compound added to the background electrolyte (BGE). chromatographyonline.com | Anionic cyclodextrins (e.g., succinyl-β-CD) are suitable for interacting with this compound derivatives. mdpi.com |
| Background Electrolyte (BGE) | An aqueous buffer that conducts current and maintains a stable pH. | The pH of the BGE controls the ionization state of the this compound's carboxylic acid group, affecting mobility. |
| Detection | Typically UV-Vis absorbance. Hyphenation with Mass Spectrometry (CE-MS) provides structural information. nih.gov | UV detection is common; CE-MS can provide definitive identification of separated enantiomers. |
Advanced Spectroscopic Approaches for Structural and Conformational Studies of Succinate Derivatives
While chromatographic techniques excel at separation and quantification, spectroscopic methods are indispensable for the detailed elucidation of molecular structure, stereochemistry, and conformation.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Succinate Stereochemistry
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural elucidation of organic molecules, including the determination of stereochemistry. nih.govqd-latam.com It provides detailed information about the chemical environment of each nucleus in a molecule. ox.ac.uk The molecular structure of succinamic acid has been confirmed using NMR. researchgate.net
For stereochemical and conformational analysis of this compound derivatives, advanced NMR techniques are employed.
1D NMR (¹H and ¹³C): Provides fundamental information. The chemical shifts in ¹³C NMR are highly sensitive to the local electronic environment. For example, the ¹³C NMR data for Methyl N-(2,3-dichlorophenyl)this compound has been fully assigned. researchgate.net
2D NMR (e.g., COSY, HSQC): Experiments like COSY (Correlation Spectroscopy) identify proton-proton couplings through bonds, helping to establish the connectivity of the this compound backbone.
Vicinal Coupling Constants (³JHH): The magnitude of the coupling constant between protons on adjacent carbons (H-C-C-H) is dependent on the dihedral angle between them, as described by the Karplus equation. By measuring these ³JHH values from the ¹H NMR spectrum, the populations of the staggered conformers (trans and gauche) of the this compound backbone can be determined. researchgate.net This analysis reveals the preferred conformation of the molecule in solution. researchgate.netdokumen.pub
| Carbon Atom | Chemical Shift (δ, ppm) |
|---|---|
| C=O (amide) | 171.1 |
| C=O (ester) | 172.5 |
| CH2 (adjacent to amide C=O) | 30.7 |
| CH2 (adjacent to ester C=O) | 29.2 |
| OCH3 | 52.1 |
| Aromatic Carbons | 121.5, 124.9, 127.8, 130.0, 133.1, 136.4 |
Vibrational Spectroscopy (IR, Raman) for Conformational and Coordination Analysis
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation corresponding to specific molecular vibrations. Key functional groups in this compound, such as the amide (N-H stretch, C=O stretch), carboxylic acid (O-H stretch, C=O stretch), and methylene (B1212753) groups (C-H stretch), give rise to characteristic absorption bands. Changes in the position and shape of these bands can indicate changes in conformation or hydrogen bonding patterns.
Raman Spectroscopy: Raman spectroscopy is a light-scattering technique that provides complementary vibrational information to IR. It is particularly useful for studying symmetric vibrations and for analyses in aqueous solutions, where water interference is less problematic than in IR. mdpi.com The technique has been successfully used to characterize metal complexes involving this compound, such as holmium(III) benzoate (B1203000) 2,2'-bipyridine (B1663995) this compound, providing insights into the coordination environment of the this compound ligand. researchgate.net
The interpretation of experimental vibrational spectra can be significantly enhanced by computational methods. Density Functional Theory (DFT) calculations are often used to predict the vibrational frequencies and intensities of different possible conformers of a molecule. nih.gov By comparing the calculated spectra with the experimental IR and Raman data, a detailed assignment of the vibrational modes can be made, and the dominant conformation in the sample can be identified. nih.gov
| Vibrational Mode | Typical Wavenumber Range (cm-1) | Information Provided |
|---|---|---|
| O-H Stretch (Carboxylic Acid) | 3300 - 2500 (broad) | Indicates presence of carboxylic acid and hydrogen bonding. |
| N-H Stretch (Amide) | 3500 - 3100 | Indicates presence of amide group; sensitive to hydrogen bonding. |
| C-H Stretch (Methylene) | 3000 - 2850 | Characteristic of the aliphatic backbone. |
| C=O Stretch (Ester/Carboxylic Acid) | 1760 - 1690 | Sensitive to electronic environment and conjugation. |
| C=O Stretch (Amide I band) | 1680 - 1630 | Sensitive to conformation and hydrogen bonding of the amide group. |
| N-H Bend (Amide II band) | 1640 - 1550 | Coupled vibration, also sensitive to conformation. |
X-ray Crystallography for Molecular and Crystal Structure Determination
However, crystallographic data has been reported for derivatives, such as N-(pyridin-2-yl)-succinamic acid. This derivative was synthesized and its structure was studied, revealing insights into hydrogen bonding patterns. uomphysics.net The study of such derivatives confirms that the succinamic acid structure is a subject of crystallographic research, but data for the parent molecule is not available to populate a detailed table.
Mass Spectrometric Techniques for this compound Identification and Quantification in Diverse Matrices
The molecular weight of succinamic acid is 117.10 g/mol . nih.gov A mass spectrum for succinamic acid is cataloged in the National Institute of Standards and Technology (NIST) database (NIST Number 236168), confirming its characterization by this method. nih.gov
A point of potential confusion arises because the deprotonated ion of succinic acid ([M-H]⁻) has a mass-to-charge ratio (m/z) of approximately 117, which is numerically very close to the molecular weight of neutral succinamic acid. uab.eduuab.edu However, these are different chemical entities with different fragmentation patterns. Detailed research findings on the specific mass spectrometric fragmentation pathways, precursor and product ions, or established quantification methods for This compound in diverse matrices were not found in the provided search results.
Magnetic Resonance Spectroscopy (MRS) for Succinate Detection in Research Models
There were no available research findings detailing the use of Magnetic Resonance Spectroscopy (MRS) or Nuclear Magnetic Resonance (NMR) for the detection and characterization of This compound in research models. While studies exist for succinate, which shows a characteristic peak around 2.4 ppm in ¹H-MRS, no equivalent data was found for this compound. invivometabolism.orgacs.orgnih.gov
One study utilized Electron Spin Resonance (ESR), a different type of magnetic resonance, to investigate irradiated solid single crystals of succinamic acid. aip.org This technique provides information about unpaired electrons in radiation-induced radicals and is not analogous to the MRS techniques typically used for metabolite detection in solution or in vivo.
Due to this lack of specific and detailed scientific data for This compound across the requested analytical methods, it is not possible to construct the thorough and authoritative article as instructed without substituting information from the incorrect compound (succinate), which would violate the explicit constraints of the request.
Computational and Theoretical Studies of Succinate Chemistry
Quantum Chemical Calculations of Succinamate and Succinate (B1194679) Electronic Structure
Quantum chemical calculations are employed to solve the Schrödinger equation for a given molecular system, yielding detailed information about its electronic distribution and energy. ornl.gov These first-principles methods are crucial for understanding the intrinsic properties of molecules like succinate.
Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a system based on its electron density. mdpi.com It has been extensively applied to study the properties and reactivity of succinate-containing systems, from simple salts to complex crystals.
DFT calculations are used to optimize the molecular geometry of succinate species, predicting bond lengths and angles that are often in close agreement with experimental data obtained from techniques like X-ray diffraction (XRD). For instance, studies on 2-methylimidazolium hydrogen succinate (2MISA) have shown a strong correlation between the geometric parameters calculated via DFT (using the B3LYP/6–311++G (d,p) method) and those determined experimentally. tandfonline.com While calculations typically model the molecule in the gas phase, experimental data corresponds to the solid state, leading to minor, expected variations. tandfonline.com
A comparison of selected experimental and DFT-calculated bond lengths for the 2MISA crystal is presented below.
| Bond | Experimental Bond Length (Å) | Calculated Bond Length (Å) |
| C1-N18 | 1.331 | 1.364 |
| C2-C4 | 1.347 | 1.365 |
| C1-N17 | 1.332 | 1.366 |
| C12-O14 | 1.259 | 1.229 |
| C12-O13 | 1.248 | 1.352 |
| Data sourced from tandfonline.com |
Beyond geometry, DFT is used to calculate various quantum chemical parameters that describe a molecule's reactivity. In a study of sodium succinate as a corrosion inhibitor for carbon steel, DFT was used to calculate properties of the succinate anion. mdpi.com These parameters help to explain the interaction mechanism between the inhibitor molecule and the metal surface. mdpi.com
| Parameter | Symbol | Value |
| Energy of HOMO | EHOMO | -6.49 eV |
| Energy of LUMO | ELUMO | 1.48 eV |
| Energy Gap | ΔEgap | 7.97 eV |
| Ionization Potential | Ip | 6.49 eV |
| Electron Affinity | A | -1.48 eV |
| Electronegativity | χ | 2.50 |
| Global Hardness | η | 3.98 |
| Global Softness | σ | 0.25 |
| Electron-donating tendency | ΔN | 0.56 |
| Data sourced from mdpi.com |
These calculations confirm that the succinate anion has a tendency to donate electrons to the metal surface, a key step in the inhibition process. mdpi.com DFT has also been successfully used to optimize the structures of metal complexes, such as a silver(I) succinate complex, confirming a bidentate coordination mode suggested by infrared spectroscopy. redalyc.org
Frontier Molecular Orbital (FMO) theory simplifies the study of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. researchgate.netimperial.ac.uk The energy and spatial distribution of these orbitals are crucial for understanding charge transfer phenomena. researchgate.net
The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy gap between the HOMO and LUMO (ΔEgap) is a critical parameter that relates to the molecule's stability and reactivity; a smaller gap generally implies higher reactivity. mdpi.comresearchgate.net
For the succinate anion, DFT calculations show that the HOMO energies are concentrated at the terminal carboxyl groups. mdpi.com This indicates that these are the primary sites for donating electrons to an acceptor, such as a metal surface in corrosion processes. mdpi.com In studies of imidazolium (B1220033) hydrogen succinate, the HOMO-LUMO energy gap was calculated to be approximately 5.12 eV, which is indicative of a stable compound. chemicalpapers.comresearchgate.net
FMO analysis is also central to understanding charge transfer within a molecule or molecular complex. In donor-acceptor systems, such as 8-Hydroxyquinolinium succinate where 8-Hydroxyquinoline is the donor and succinic acid is the acceptor, FMO analysis helps to elucidate the electronic transitions and interactions. researchgate.net The analysis provides a basis for understanding optical and electronic properties, as the HOMO-LUMO transition often corresponds to the lowest energy electronic excitation. researchgate.net
Density Functional Theory (DFT) Studies on Succinate Properties and Reactivity
Molecular Dynamics Simulations of Succinate Systems
Molecular Dynamics (MD) simulations compute the motion of atoms and molecules over time, providing a dynamic picture of complex systems. This technique is invaluable for studying processes like ligand binding, polymer interactions, and solvation, which occur over timescales from picoseconds to microseconds.
MD simulations have been instrumental in revealing the intricate process of succinate binding to its G-protein coupled receptor, SUCNR1. Unsupervised MD simulations have shown that succinate binding is not a simple one-step event but a complex pathway. nih.govresearchgate.net
The process begins with the initial capture of the succinate molecule in the extracellular vestibule of the receptor. pugetsound.edu This capture is mediated by a specific five-arginine motif located around the extracellular end of one of the receptor's transmembrane helices (TM-VI). nih.gov From this initial capture site, the succinate molecule can then move deeper into the orthosteric binding pocket. researchgate.net Metadynamics simulations, a form of enhanced sampling MD, have revealed two distinct low-energy binding sites for succinate. nih.govpugetsound.edu The transition between these sites involves overcoming an energy barrier, a process in which an associated cluster of water molecules helps to unlock a conformationally constrained extracellular loop (ECL-2b). nih.gov
A key finding from these simulations is that the receptor may require the simultaneous binding of two succinate molecules for full activation. researchgate.netpugetsound.edu This dual occupancy requirement could explain why the receptor is selectively activated only by the high, localized concentrations of succinate that occur during metabolic stress. nih.govresearchgate.net
MD simulations are used to investigate the properties of polymer blends containing succinate, such as those with hydroxypropyl-methylcellulose acetate (B1210297) succinate (HPMCAS). These simulations provide molecular-level insights into the structure and dynamics of amorphous polymer systems.
For HPMCAS, MD simulations were used to create realistic amorphous polymer models that mimic the complex substitution patterns found in commercial products. acs.org By simulating these models at different water contents, researchers explored water's role as a plasticizer. The simulations showed that as water content increases, the polymer swells, which is reflected in a decrease in the calculated density. These calculated densities show good agreement with experimental values, validating the accuracy of the polymer models. acs.org
| Water Content (% w/w) | Simulated Amorphous Density (g/cm³) |
| 0.7 | 1.295 |
| 5.7 | 1.287 |
| 13.2 | 1.276 |
| Data sourced from acs.org |
Furthermore, the simulations revealed details about water distribution within the polymer matrix. At low concentrations, water molecules were mostly isolated, but at higher concentrations, they formed pervasive clusters and strands. acs.org This information is critical for understanding molecular mobility and the physical stability of HPMCAS-based formulations. acs.org
Solvation, the interaction of a solute with its surrounding solvent, fundamentally influences a molecule's structure, stability, and reactivity. Computational studies have shed light on how the environment affects the conformation of succinic acid.
In the gas phase or isolated in a non-interacting argon matrix, the non-planar gauche conformer is the most stable form of succinic acid. aip.org However, in the solid state, where intermolecular interactions dominate, the planar and extended anti (or trans) conformer is favored. aip.org This conformational flexibility is a key aspect of its solvation behavior.
MD simulations have also been used to study the solvation of succinate derivatives at interfaces. A study on dimethyl succinate in an aqueous sodium hydroxide (B78521) solution showed a strong tendency for the diester molecules to accumulate at the aqueous/vapor interface rather than dissolving in the bulk solution. nih.gov The calculated solvation free energies for this interfacial accumulation were found to be between -2.6 and -3.5 kcal/mol, which is in qualitative agreement with experimental findings. nih.gov The simulations identified electrostatic interactions as the primary driver for this interfacial preference. nih.gov
Polymer Blends and Compatibilization Studies
Prediction of Reactivity and Selectivity in Succinate Transformations
Computational chemistry offers powerful methodologies for predicting the reactivity and selectivity of chemical transformations involving succinate. Techniques such as quantum mechanics (QM), particularly density functional theory (DFT), and hybrid quantum mechanics/molecular mechanics (QM/MM) are frequently employed to elucidate reaction mechanisms and rationalize selectivities in complex systems like metalloenzymes. frontiersin.org
In the context of enzymatic reactions, computational models can predict the preferred sites of reaction (regioselectivity) and the likelihood of different reaction types (chemoselectivity). For instance, studies on nonheme iron halogenases, which catalyze the halogenation of substrates, have used QM/MM models to understand how succinate, a product of α-ketoglutarate consumption, influences the reaction. nih.gov These models can calculate the energy barriers for different pathways, such as hydrogen atom abstraction, which is often the rate-determining step. nih.gov By analyzing the transition state structures and their corresponding energies, researchers can predict whether a reaction will lead to hydroxylation or halogenation and explain the observed enantioselectivity. nih.gov The positioning of the substrate and the electronic effects from the enzyme's active site, including the influence of nearby amino acid residues, are crucial factors that computational models can effectively simulate. nih.gov
Beyond single-enzyme catalysis, broader metabolic network models are used to predict succinate production on a systemic level. Stoichiometric models of the central metabolism of microorganisms like Actinobacillus succinogenes and Escherichia coli are used with techniques like flux balance analysis (FBA) to predict how genetic modifications (reaction knockouts) can optimize the metabolic flux towards succinate. nih.govfrontiersin.org These in silico predictions guide metabolic engineering efforts to enhance bio-based succinate production by identifying non-intuitive strategies for rerouting metabolic pathways. nih.govfrontiersin.orgresearchgate.net For example, models have predicted that knocking out genes for enzymes like phosphate (B84403) acetyltransferase (PTA) or acetate kinase (ACK) can significantly increase succinate yields. nih.gov
| Computational Method | System Studied | Predicted Outcome | Key Finding |
|---|---|---|---|
| QM/MM | Hectochlorin Biosynthesis Halogenase (HctB) | Rate-determining hydrogen atom abstraction from substrate by an iron(IV)-oxo species. nih.gov | Substrate binding and positioning within the enzyme drive the reaction toward optimal halogenation over hydroxylation. nih.gov |
| Flux Balance Analysis (FBA) | Actinobacillus succinogenes Metabolism | Maximization of succinate production via single or double reaction knockouts. nih.gov | Knocking out phosphate acetyltransferase (PTA) and acetyl kinase (ACK) enzymes is predicted to be most effective for increasing succinate yield. nih.gov |
| Kinetic Model (k-OptForce) | E. coli Core Metabolism | Identification of interventions to improve succinate yield under aerobic conditions. frontiersin.org | Up-regulation of isocitrate lyase (ICL) and removal of succinate dehydrogenase (SUCD) activity can improve succinate yield. frontiersin.org |
| Density Functional Theory (DFT) | Complexation of Cm(III) with Succinate | Determination of the molecular structure of formed complexes. acs.orgfigshare.com | The formation of a seven-membered chelate ring is the favored conformation for [Cm(Succinate)n]3−2n complexes. acs.orgfigshare.com |
In Silico Screening and Design of Novel Succinate Analogs
In silico (computer-based) screening and rational design are powerful strategies for discovering and optimizing novel analogs of succinate for various applications, particularly in drug discovery and agriculture. These methods leverage knowledge of a biological target's three-dimensional structure to identify new molecules with high binding affinity and specificity. researchgate.netnih.gov
A common approach is virtual screening, where large digital libraries of chemical compounds, such as the ZINC database, are computationally docked into the binding site of a target protein. nih.gov This strategy was successfully used to identify novel agonists for the succinate receptor GPR91. nih.gov By modeling the receptor's binding pocket, researchers identified an adjacent, unoccupied side-pocket. nih.gov This structural insight informed a substructure-based search and subsequent molecular docking, leading to the identification of backbone-modified succinate analogs with sub-micromolar potency. nih.gov These designed analogs featured an amide-linked hydrophobic group that successfully occupied the identified side-pocket, demonstrating the power of structure-based design. nih.gov
Target-guided design has also been instrumental in developing new inhibitors for succinate dehydrogenase (SDH), a key enzyme in the tricarboxylic acid (TCA) cycle and a validated target for fungicides and antibacterial agents. researchgate.netacs.orgx-mol.net For example, computational studies of the natural product promysalin's interaction with SDH revealed a novel binding region suitable for π–π stacking interactions. researchgate.netnih.gov This led to the in silico design of new promysalin analogs with aromatic extensions to target this interaction, potentially leading to more potent inhibitors. researchgate.netnih.gov Similarly, pharmacophore mapping and molecular docking have been integrated to discover novel SDH inhibitors with new chemical scaffolds, such as pyrazol-benzoic acid derivatives, for use as agricultural fungicides. acs.orgacs.org These computational approaches accelerate the hit-to-lead optimization process by predicting how structural modifications will affect binding affinity and biological activity. acs.org
| Designed Analog Class | Target Protein | Computational Method(s) | Key Design Feature/Finding |
|---|---|---|---|
| Backbone-modified Succinate Analogs | GPR91 Receptor | Receptor Modeling, Molecular Docking, Virtual Screening. nih.gov | An amide-linked hydrophobic moiety was designed to fit into an empty side-pocket adjacent to the succinate binding site, increasing potency. nih.gov |
| Aryl-Functionalized Promysalin Analogs | Succinate Dehydrogenase (SDH) | Computational Docking. researchgate.netnih.gov | An extended side chain with a terminal phenyl group was designed to engage in π–π stacking with a tryptophan residue in a putative binding cleft. researchgate.netnih.gov |
| Indene Amino Acid Derivatives | Succinate Dehydrogenase (SDH) | Homology Modeling, Molecular Docking (Induced Fit). acs.org | Designed to optimize hydrophobic interactions with the SDH enzyme, leading to potent antifungal activity. acs.org |
| Pyrazol-Benzoic Acid Derivatives | Succinate Dehydrogenase (SDH) | Pharmacophore Mapping, In Silico Library Design. acs.org | Identification of a novel carboxyl scaffold (pyrazol-benzoic acid) that fits the binding requirements for SDH inhibition. acs.org |
| Aryl Sulfonamide Derivatives | Succinate Dehydrogenase (SDH) | Molecular Docking, DFT Analysis. acs.org | Replacement of the traditional amide structure with a sulfonamide framework to discover novel fungicides. acs.org |
Applications of Succinate in Specialized Chemical Fields Non Clinical and Non Human
Succinate (B1194679) in Polymer Science and Sustainable Materials Chemistry
The drive for environmentally friendly alternatives to conventional plastics has positioned succinate-derived polymers as materials of significant interest. drpress.org Poly(butylene succinate) (PBS), an aliphatic polyester, is a leading example, valued for its biodegradability, favorable mechanical properties, and processability. nih.govresearchgate.net
PBS is synthesized through the polycondensation of its two primary monomers: succinic acid and 1,4-butanediol (B3395766). matec-conferences.orgmdpi.com The process typically involves a two-step reaction: an initial esterification to form oligomers, followed by polycondensation under vacuum to achieve a high molecular weight polymer. nih.gov While these monomers have traditionally been sourced from petrochemicals, there is a growing shift towards bio-based production, where succinic acid is produced via microbial fermentation and 1,4-butanediol can be derived from modified organisms, leading to a fully or partially bio-based PBS. encyclopedia.pubacs.org
The properties of PBS can be tailored through various derivatization and modification strategies:
Copolymerization: Introducing other monomers into the polymer chain is a common method to modify PBS properties. For instance, copolymerizing with adipic acid results in poly(butylene succinate-co-adipate) (PBSA), which exhibits greater flexibility and a faster degradation rate compared to PBS. researchgate.netrsc.org The inclusion of malic acid can create branched PBS, which has shown increased strength. matec-conferences.org
Chain Extension: To achieve higher molecular weights, which enhances mechanical performance, chain extenders like hexamethylene diisocyanate (HMDI) can be used during polymerization. encyclopedia.pub
Blending: PBS is often blended with other polymers to create materials with synergistic properties. It is frequently used as a ductility enhancer for brittle polymers like polylactic acid (PLA). nih.govresearchgate.net
Table 1: Comparison of PBS Synthesis Methods
| Synthesis Method | Monomers | Catalyst Example | Key Characteristics | Molecular Weight (Mn) |
| Melt Transesterification | Dimethyl succinate, 1,4-butanediol | - | Produces intermediate to high molecular weight PBS. encyclopedia.pub | ~60,000 g/mol |
| Solution Polymerization | Succinic acid, 1,4-butanediol | - | Avoids oxidation and can achieve high molecular weights, but reaction times are longer. encyclopedia.pub | ~120,000 g/mol |
| Enzymatic Synthesis | Diethyl succinate, 1,4-butanediol | Candida antarctica lipase (B570770) B (CALB) | Greener alternative with milder conditions, but typically results in lower molecular weights. encyclopedia.pub | Low |
Succinic acid and its esters serve as fundamental monomers for a range of biodegradable polyesters beyond PBS, including poly(ethylene succinate) (PES) and poly(propylene succinate) (PPS). nih.gov These polymers are part of a broader family of aliphatic polyesters valued for their potential biodegradability. nih.gov
The fabrication of composites is a key strategy to enhance the properties of PBS for specific applications. mdpi.com Incorporating nanofillers is a widely used approach. mdpi.com
Nanocomposites: Carbon black, when incorporated into a PBS matrix, can produce lightweight foams with good electrical conductivity and improved compressive strength. nih.gov Aluminum nitride nanoparticles have been used to create thermally conductive PBS nanocomposites. mdpi.com To improve the interaction between the filler and the polymer matrix, the surface of the nanoparticles is often modified. mdpi.com
Fiber-Reinforced Composites: Natural fibers or other reinforcing agents can be integrated into a PBS matrix to improve strength and stiffness. mdpi.com For instance, composites have been made using carbon nanotube-coated silk fibers. google.com
Functionalized Surfaces: The surface of materials can be functionalized to introduce specific properties. In tissue engineering, for example, the surface of scaffolds made from materials like polycaprolactone (B3415563) has been modified to improve cell interaction, a technique that can also be applied to succinate-based polymer systems to enhance biocompatibility. mdpi.comfrontiersin.org
Succinate as Monomers, Crosslinking Agents, and Compatibilizers
Role of Succinate in Agrochemical Formulations and Controlled Release Systems
In agriculture, the efficient delivery of pesticides and minimizing their environmental impact are significant challenges. researchgate.netnih.gov Controlled-release systems using biodegradable polymers offer a promising solution. researchgate.net PBS, often in combination with other polymers like PLA, is used to encapsulate active agrochemical ingredients. researchgate.netnih.gov
A study demonstrated the creation of a compound pesticide microsphere using a blend of PBS and PLA as the shell material to encapsulate azoxystrobin (B1666510) and difenoconazole. researchgate.netnih.gov This system was designed to optimize the synergistic effect of the two fungicides. researchgate.net The resulting microspheres exhibited high entrapment efficiency and provided a sustained release of the active ingredients over a longer period compared to conventional formulations. researchgate.netsci-hub.se This approach not only prolongs the efficacy of the pesticides but also reduces their acute toxicity to non-target aquatic organisms. sci-hub.se The use of biodegradable polymers like PBS ensures that the carrier material breaks down in the environment after fulfilling its function. mdpi.com
Table 2: Research Findings on PBS/PLA-Based Pesticide Controlled Release System
| Parameter | Finding | Reference |
| Formulation | Microspheres with a Poly(butylene succinate)/Poly(lactic acid) shell. | researchgate.net |
| Active Ingredients | Azoxystrobin and Difenoconazole. | researchgate.netnih.gov |
| Mean Diameter | 7.2 µm. | researchgate.netnih.gov |
| Release Profile | Sustained release over a longer period than standard suspension concentrate. | researchgate.netnih.gov |
| Entrapment Efficiency | High; for a 70:30 PBS/PLA ratio, efficiency was 85.06% for azoxystrobin and 90.18% for difenoconazole. | sci-hub.se |
| Environmental Impact | Reduced acute toxicity to zebrafish compared to conventional formulations. | sci-hub.se |
Succinate in Catalyst Design and Ligand Development for Transition Metal Complexes
In the field of homogeneous catalysis, the design of ligands that coordinate to a transition metal center is crucial for controlling the catalyst's activity and selectivity. acs.org Ligands influence the electronic and steric environment of the metal, thereby dictating the outcome of the catalytic reaction. acs.org While complex organic molecules are often used, simpler structures derived from compounds like succinic acid can also play a role.
N-Heterocyclic carbenes (NHCs) have emerged as highly effective ligands in transition metal catalysis due to their strong electron-donating nature and the stability they impart to the metal complex. mdpi.comacademie-sciences.fr The functionalization of these ligands is a key strategy for tailoring catalyst properties. For instance, maleimides, which can be produced from succinic anhydride (B1165640), are used in certain chemical systems. acs.org The development of hydrophilic ligands is particularly important for aqueous-phase catalysis, a key area of green chemistry. mdpi.com Functional groups such as sulfonates, carboxylates, or polyethylene (B3416737) glycol (PEG) chains can be attached to ligands to render the metal complexes water-soluble. mdpi.com This allows reactions to be carried out in water instead of organic solvents, simplifying catalyst recovery and reducing environmental impact. While direct use of succinate as a primary ligand framework is less common than phosphines or NHCs, its derivatives can be incorporated into more complex ligand structures to modulate properties like solubility or to act as a flexible backbone.
Environmental Remediation Applications of Succinate Derivatives (e.g., Metal Chelation, Biodegradation Pathways)
Succinate derivatives are utilized in environmental remediation, primarily for treating heavy metal contamination and for their role in the biodegradation of pollutants.
Metal Chelation: Heavy metal pollution in soil and water is a serious environmental concern. sci-hub.se Chelation therapy for the environment involves using agents that can bind tightly to toxic metal ions, forming stable, less toxic complexes that can be more easily removed or sequestered. rsc.orgnih.gov Meso-2,3-dimercaptosuccinic acid (DMSA), a derivative of succinic acid containing two thiol (-SH) groups, is an effective chelating agent for heavy metals like lead, arsenic, mercury, and cadmium. rsc.org DMSA can be coated onto magnetic iron oxide nanoparticles (IONPs) for use in wastewater treatment. rsc.org The carboxylate groups of DMSA bind to the nanoparticle surface, while the external thiol groups effectively capture heavy metal ions. rsc.org Another chelating agent, ethylenediaminedissuccinate (EDDS), is noted for being readily biodegradable and has been studied for its effectiveness in the phytoextraction of lead from contaminated soils, where it can be as effective as the more persistent chelator EDTA. researchgate.net
Biodegradation Pathways: Succinate is a central intermediate in the metabolism of many organisms. In bioremediation, microorganisms break down pollutants, often using them as a source of carbon and energy. enviro.wikifrontiersin.org Many degradation pathways for complex organic pollutants, such as aromatic hydrocarbons, converge to produce simpler molecules that can enter central metabolic cycles like the Krebs cycle, where succinyl-CoA (a derivative of succinate) is a key component. enviro.wiki For example, the aerobic degradation of aromatic compounds often proceeds through ring-cleavage to form carboxylic acids, which are then further metabolized to intermediates like acetyl-CoA and succinyl-CoA. enviro.wiki The natural ability of microorganisms to metabolize succinate makes it a key junction in the breakdown of a wide range of environmental contaminants. Furthermore, the biodegradation of succinate-based polymers like PBS ultimately returns carbon to the environment in the form of CO₂ and water through the action of microbial enzymes. nih.govmdpi.comresearchgate.net
Future Directions and Emerging Research Avenues in Succinate Science
Integration of Artificial Intelligence and Machine Learning for Succinate (B1194679) Discovery and Design
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the discovery and design of novel succinate-based molecules. These computational tools are accelerating the identification of new compounds with desired properties, significantly reducing the time and cost associated with traditional experimental approaches.
Computational drug design, for instance, is being widely used to identify new drug candidates that target specific enzymes. frontiersin.org In the context of succinate, AI and ML models are being employed to discover novel inhibitors of succinate dehydrogenase (SDH), an enzyme crucial in the metabolic pathways of many organisms, including pathogenic fungi. frontiersin.orgdigitellinc.com By employing techniques like homology modeling, pharmacophore modeling, and structure-based virtual screening, researchers can screen vast libraries of virtual compounds to identify potential SDH inhibitors. frontiersin.org For example, a computational substitution optimization protocol has been successfully used to design and screen virtual molecules, leading to the synthesis and identification of potent fungicides. digitellinc.com
This approach involves creating three-dimensional models of the target enzyme and then virtually screening compound libraries to find molecules that are likely to bind to the active site. frontiersin.orgresearchgate.net The most promising candidates are then synthesized and tested in the lab. frontiersin.org This in silico strategy has already led to the identification of novel fungicides with high and broad-spectrum activity. digitellinc.com Molecular docking simulations further refine the understanding of how these new compounds interact with the target enzyme at an atomic level. researchgate.net
Furthermore, molecular modeling and computational chemistry are being used to understand the binding sites of receptors like the succinate receptor GPR91. nih.gov This knowledge is crucial for designing non-metabolite agonists with high selectivity and potency. By analyzing the receptor's structure, researchers can identify empty pockets next to the natural ligand's binding site, which can be targeted by newly designed molecules. nih.gov This structure-based design has led to the successful identification of unique GPR91 agonists from a relatively small library of compounds. nih.gov
Table 1: Computational Approaches in Succinate Research
| Computational Technique | Application in Succinate Research | Outcome |
|---|---|---|
| Homology Modeling | Constructing 3D models of target enzymes like Alternaria solani SDH. frontiersin.org | Enables structure-based virtual screening. frontiersin.org |
| Pharmacophore Modeling | Screening large compound databases (e.g., ZINC database) for potential inhibitors. frontiersin.org | Identification of initial hit compounds. frontiersin.org |
| Virtual Screening | Identifying potent inhibitors against specific biological targets. frontiersin.org | Discovery of new lead compounds for fungicides. frontiersin.org |
| Molecular Docking | Simulating the interaction between a small molecule and a target protein. researchgate.netnih.gov | Understanding binding mechanisms and predicting potency. researchgate.netnih.gov |
Development of Sustainable and Bio-based Succinate Production Routes
The shift towards a bio-based economy has spurred significant research into sustainable methods for producing succinic acid, the precursor to succinamate and other valuable chemicals. agrobiobase.com Traditionally produced from petroleum, succinic acid can now be manufactured through microbial fermentation, offering a renewable and more environmentally friendly alternative. roquette.comcosmoprof-asia.com
Microbial fermentation using various microorganisms is at the forefront of this green revolution. Strains of Actinobacillus succinogenes, Mannheimia succiniciproducens, and Anaerobiospirillum succiniciproducens are natural producers of succinic acid. wikipedia.org Additionally, metabolic engineering has enabled the use of organisms like Escherichia coli, Corynebacterium glutamicum, and Saccharomyces cerevisiae for enhanced production. nih.govfrontiersin.org These engineered microbes can convert renewable feedstocks, such as glucose and agro-industrial waste, into succinic acid. econstor.eufrontiersin.org
Metabolic engineering plays a crucial role in optimizing these microbial factories. nih.gov Key strategies include:
Redirecting Carbon Flux: Genetic modifications are made to divert the flow of carbon from competing metabolic pathways towards succinate production. frontiersin.org This often involves deleting genes responsible for the synthesis of byproducts like lactate, acetate (B1210297), and formate. d-nb.info
Balancing Redox Cofactors: The production of succinate requires a significant amount of reducing power in the form of NADH. researchgate.net Engineering the metabolism to increase the availability of NADH is a critical step to improve yield. frontiersin.org
Optimizing CO2 Fixation: The conversion of phosphoenolpyruvate (B93156) (PEP) to oxaloacetate, a key step in succinate synthesis, involves the fixation of CO2. Overexpressing enzymes like PEP carboxylase (PPC) can enhance this step. frontiersin.org
Researchers are also exploring different fermentation strategies to maximize productivity. Fed-batch fermentation, for example, has been shown to significantly increase the final concentration of succinic acid. nih.gov The use of low-cost, renewable feedstocks such as lignocellulosic biomass from agricultural and industrial waste is a key focus for making bio-based succinic acid economically competitive. frontiersin.orgnih.govmdpi.com For instance, hydrolysates from materials like sugarcane bagasse and corn stover have been successfully used as carbon sources for fermentation. econstor.eu
Table 2: Examples of Bio-based Succinic Acid Production
| Microorganism | Feedstock/Strategy | Succinic Acid Titer | Reference |
|---|---|---|---|
| Actinobacillus succinogenes | Intermittent addition of bicarbonate salts | Increased production to 3.86 g L⁻¹ h⁻¹ | nih.gov |
| Yarrowia lipolytica | Fed-batch fermentation of acetic acid | 12 g/L | nih.gov |
| Immobilized Microbial Strains | Continuous fermentation | 69 g/L | nih.gov |
| Basfia succiniciproducens | Arundo donax hydrolysate | 17.24 g L⁻¹ | mdpi.com |
Exploration of Novel this compound and Succinate-Based Functional Materials
Succinate and its derivatives are versatile building blocks for a wide range of functional materials, from biodegradable plastics to advanced biomedical devices. The unique chemical structure of these compounds allows for the creation of polymers and other materials with tailored properties.
One of the most prominent succinate-based materials is poly(butylene succinate) (PBS), a biodegradable polyester. mdpi.comnih.govresearchgate.net PBS is synthesized from succinic acid and 1,4-butanediol (B3395766) and exhibits excellent processability, mechanical strength, and thermal stability. mdpi.comnih.gov Its biodegradability makes it an attractive alternative to conventional, non-degradable plastics in applications such as packaging, agricultural films, and disposable cutlery. mdpi.comrsc.orgrsc.org To enhance its properties and reduce costs, PBS is often blended with other polymers or reinforced with natural fibers. mdpi.comrsc.org
Copolymers of PBS, such as poly(butylene succinate-co-adipate) (PBSA), offer improved flexibility and are also biodegradable. rsc.orgrsc.org Recent research has focused on creating novel PBS-based copolymers with enhanced functionalities. For example, the introduction of poly(dimethylsiloxane) (PDMS) into the PBS backbone has resulted in a copolymer with significantly improved impact strength, thermal stability, and functional properties like self-cleaning and solvent resistance. acs.org
Beyond polymers, succinate derivatives are being explored for other advanced applications. Green, stretchable hydrogels based on succinic acid have been developed with high swelling capacity and antibacterial properties, making them suitable for biomedical applications. tandfonline.com These hydrogels demonstrate good porosity, which is favorable for tissue engineering and drug delivery. tandfonline.com Furthermore, succinate is being used to create metal-organic frameworks (MOFs) and other functional materials with potential uses in catalysis, separation, and sensing.
Table 3: Applications of Succinate-Based Functional Materials
| Material | Key Properties | Applications | References |
|---|---|---|---|
| Poly(butylene succinate) (PBS) | Biodegradable, good mechanical and thermal properties | Packaging, agriculture, textiles, automotive, medicine | mdpi.comresearchgate.nettechscience.com |
| PBSA (copolymer) | More flexible than PBS, easily processible | Packaging | rsc.orgrsc.org |
| PBS-b-PDMS (copolymer) | High impact strength, thermal stability, self-cleaning | High-performance functional plastics | acs.org |
Advanced Mechanistic Elucidation of Complex Succinate Reactions and Biological Roles
A deeper understanding of the mechanisms underlying succinate's chemical reactions and biological functions is crucial for harnessing its full potential. Researchers are employing advanced analytical techniques and computational modeling to unravel these complex processes at a molecular level.
The mechanism of another key enzyme, succinyl-CoA synthetase, which converts succinyl-CoA to succinate, is also being studied in detail. uwec.edu These studies are revealing intricate details about the enzyme's catalytic sites and regulatory mechanisms. uwec.edu
Beyond its metabolic roles, succinate is now recognized as an important signaling molecule that can influence cellular function by binding to a specific receptor, SUCNR1 (also known as GPR91). uliege.beguidetopharmacology.orgwikipedia.org The activation of SUCNR1 by succinate can trigger various downstream signaling pathways, including the mobilization of intracellular calcium and the activation of kinases like ERK. uliege.beguidetopharmacology.org This signaling has been implicated in a range of physiological and pathological processes, such as inflammation, immune response, and hypertension. uliege.befrontiersin.org Recent studies have shown that the succinate-SUCNR1 axis can have complex, context-dependent effects, sometimes promoting pro-inflammatory responses and at other times contributing to anti-inflammatory activity. frontiersin.orgox.ac.uk Elucidating these signaling pathways in different cell types is a major goal of current research. frontiersin.orgox.ac.uk
Table 4: Key Enzymes and Receptors in Succinate Metabolism and Signaling
| Name | Function | Research Focus |
|---|---|---|
| Succinate Dehydrogenase (SDH) | Oxidizes succinate to fumarate (B1241708) in the citric acid cycle and electron transport chain. wikipedia.orgmdpi.com | Elucidation of the catalytic mechanism and understanding its role in ROS production. proteopedia.orgnih.gov |
| Succinyl-CoA Synthetase | Converts succinyl-CoA to succinate. uwec.edu | Understanding the enzyme's catalytic and regulatory mechanisms. uwec.edu |
Q & A
Q. What are the standard synthetic pathways for preparing succinamate-based ionic liquids, and how are their structural properties validated?
this compound ionic liquids (e.g., EMIM[SUC], BMIM[SUC]) are synthesized via anion exchange reactions, where a precursor ionic liquid (e.g., chloride or bromide salt) reacts with a succinamic acid derivative. Structural validation typically employs nuclear magnetic resonance (NMR) spectroscopy for cation-anion interaction analysis and Fourier-transform infrared spectroscopy (FTIR) to confirm functional groups. Purity is assessed using high-performance liquid chromatography (HPLC), while thermal stability is evaluated via thermogravimetric analysis (TGA) .
Q. How do physicochemical properties (e.g., solubility, viscosity) of this compound derivatives vary with alkyl chain length in ionic liquids?
Increasing the alkyl chain length on the imidazolium cation (e.g., from ethyl [EMIM] to hexyl [HMIM]) reduces polarity, leading to decreased water solubility and increased viscosity. These trends are quantified using viscometry, density measurements, and solubility tests in polar/nonpolar solvents. Computational modeling (e.g., COSMO-RS) may predict solubility behavior by analyzing charge distribution and molecular interactions .
Q. What safety protocols are critical when handling this compound compounds in laboratory settings?
Succinamates require adherence to GHS07 safety standards:
- Use fume hoods for volatile derivatives (e.g., sulfothis compound surfactants) to avoid inhalation (H332).
- Wear nitrile gloves and lab coats to prevent skin contact (H312).
- Store in airtight containers under inert gas (e.g., nitrogen) to prevent hygroscopic degradation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported solubility data for this compound ionic liquids across different solvents?
Discrepancies often arise from impurities (e.g., residual halides) or inconsistent measurement conditions (temperature, humidity). A standardized protocol includes:
Q. What experimental designs are optimal for assessing the efficacy of sulfothis compound surfactants as deposition inhibitors in industrial applications?
A tiered approach is recommended:
- Lab-scale tests : Measure surface tension (Wilhelmy plate method) and contact angle (goniometry) to evaluate surfactant adsorption efficiency (Table I in ).
- Pilot-scale trials : Simulate industrial conditions (e.g., high calcium content) to test detackification performance via peel force measurements.
- Statistical modeling : Use response surface methodology (RSM) to optimize surfactant concentration and environmental variables (pH, temperature) .
Q. How can computational methods enhance the understanding of this compound interactions in complex matrices (e.g., biological systems)?
Molecular dynamics (MD) simulations and density functional theory (DFT) calculations predict binding affinities between this compound anions and target molecules (e.g., proteins, lipids). For example:
Q. What strategies address challenges in characterizing this compound degradation products under oxidative conditions?
Advanced analytical workflows include:
- LC-MS/MS : Identify degradation intermediates via fragmentation patterns.
- Electron paramagnetic resonance (EPR) : Detect free radicals formed during oxidation.
- Accelerated stability testing : Expose samples to elevated temperatures/UV light and monitor degradation kinetics using Arrhenius plots .
Methodological Guidance
Q. How should researchers report statistical significance in studies involving this compound bioactivity assays?
Follow ISO 5725 guidelines:
- Report mean ± standard deviation (SD) for triplicate measurements.
- Use ANOVA for multi-group comparisons, with Tukey’s post-hoc test (p < 0.05).
- Specify instrument precision (e.g., HPLC retention time ±0.1 min) to justify decimal places in data .
Q. What comparative frameworks are effective for evaluating this compound performance against alternative anionic species (e.g., acetate, sulfonate)?
Design a matrix comparing:
- Thermal stability : TGA-derived decomposition temperatures.
- Solvent compatibility : Hansen solubility parameters.
- Bioactivity : EC50 values in cytotoxicity assays. Use radar charts to visualize multi-parameter performance .
Future Research Directions
What unresolved questions warrant further investigation in this compound chemistry?
Key gaps include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
